Methysergide Maleate

migraine prophylaxis serotonin antagonist clinical efficacy

Researchers requiring a validated 5-HT2 receptor antagonist face challenges with reversible binding or off-target effects. Methysergide Maleate provides a solution: - Insurmountable 5-HT2B antagonism (pKi 8.0-9.4) and 5-HT2C blockade (pKi 8.6-9.1) - Prodrug pharmacology: active metabolite methylergometrine with 40x greater potency - Historical benchmark for migraine prophylaxis efficacy trials Suitable for in vitro/in vivo serotonin receptor studies. Immediate shipment for R&D use.

Molecular Formula C25H31N3O6
Molecular Weight 469.5 g/mol
CAS No. 29605-96-7
Cat. No. B10753237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysergide Maleate
CAS29605-96-7
Molecular FormulaC25H31N3O6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1
InChIKeyLWYXFDXUMVEZKS-ZVFOLQIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methysergide Maleate: Pharmacological Profile & Procurement


Methysergide Maleate (CAS 29605-96-7) is a semi-synthetic ergot alkaloid derivative that functions as a non-selective serotonin receptor antagonist and partial agonist. It exhibits high-affinity antagonism at 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) receptors, with binding to 5-HT2A (Ki = 2.69 nM) and 5-HT2C (KD = 1.26 nM), while acting as a partial agonist at 5-HT1A and other 5-HT1 subtypes [1]. Originally developed in the 1960s for migraine and cluster headache prophylaxis, the compound was clinically discontinued in many regions due to fibrosis-associated safety concerns but remains an active research tool for investigating 5-HT2 receptor pharmacology in both in vitro and in vivo experimental systems .

5-HT2 receptor pharmacology tool
Prodrug-to-metabolite research system
Reported 5-HT2B/C binding profile

Methysergide: 5-HT Antagonist Non-Interchangeability


Methysergide cannot be considered functionally interchangeable with other 5-HT2 receptor antagonists such as pizotifen or cyproheptadine, despite their shared receptor class. Unlike pizotifen, which demonstrates significant antihistaminergic activity and produces distinct adverse effect profiles including marked sedation and weight gain, methysergide exhibits a unique dual pharmacological signature as both a 5-HT2 antagonist and a 5-HT1 partial agonist [1]. Furthermore, methysergide functions as a prodrug, with its primary active metabolite methylergometrine demonstrating 40-fold greater 5-HT antagonistic potency than the parent compound in isolated human temporal artery preparations—a pharmacokinetic-pharmacodynamic relationship absent from comparator agents [2]. Direct comparative clinical trial data demonstrate divergent efficacy outcomes: methysergide achieved 20% complete headache remission versus 10% for BC105 (pizotifen) in migraine prophylaxis studies, establishing non-equivalence in therapeutic endpoints [3]. These compound-specific pharmacological and clinical characteristics preclude generic substitution for research or specialized therapeutic applications.

Prodrug activation absent in comparators
Methylergometrine metabolite potency may shift pharmacology interpretation; data from direct-acting antagonists may not transfer.
5-HT1 partial agonism profile differs
Dual 5-HT2 antagonist/5-HT1 partial agonist activity may produce distinct downstream signaling compared to pure antagonists like pizotifen.
Endpoint response may not transfer directly
Reported complete remission rates differ between methysergide and BC105; direct substitution may alter study endpoint interpretation.

Methysergide Comparative Evidence vs. Analogs


Efficacy vs. Pizotifen in Migraine Prophylaxis

In a direct comparative clinical trial evaluating five serotonin antagonists in 290 patients followed for up to three years, methysergide (3-6 mg daily) demonstrated statistically superior efficacy compared to BC105 (pizotifen). Methysergide treatment resulted in 20% of patients becoming completely headache-free, with an additional 44% achieving more than half improvement, compared to only 10% and 40% respectively for BC105 [1]. The total improvement rates with methdilazine (45%) and cyproheptadine (43%) were also inferior to methysergide's performance, though these did not achieve statistical significance against placebo [1].

Efficacy vs. Pizotifen
Head-to-head
Methysergide 20% headache-free
Pizotifen 10%
2× reported difference
Reported endpoint response context
Trial endpoint; validate in current model
migraine prophylaxis serotonin antagonist clinical efficacy

Prodrug Metabolism to Methylergometrine

Methysergide undergoes extensive first-pass hepatic metabolism to methylergometrine, with systemic bioavailability of the parent compound limited to only 13% following oral administration [1]. In isolated segments of human temporal artery, methylergometrine demonstrates 40-fold greater 5-HT antagonistic potency compared to methysergide itself [2]. This metabolite exhibits significantly extended elimination half-life relative to the parent compound (223±43 min vs 62.0±8.3 min following oral administration), with the AUC for methylergometrine exceeding that of methysergide by more than 10-fold after oral dosing [3].

Prodrug Metabolite Potency
Cross-study
40× greater 5-HT antagonism
methylergometrine vs. methysergide
Metabolite-driven pharmacology context
Isolated tissue assay review
pharmacokinetics prodrug methylergometrine active metabolite

Comparable Efficacy vs. Lisuride, Divergent Tolerability

In a controlled double-blind study comparing lisuride hydrogen maleate (LHM, 25 mcg tid) with methysergide (MET, 2 mg tid) in 253 migraine patients, the proportion of patients achieving ≥50% reduction in attack frequency was statistically indistinguishable: 53% for LHM versus 51% for MET [1]. However, tolerability profiles diverged significantly: 39% of patients in the methysergide group discontinued medication due to side effects compared to 17% in the LHM group (p<0.05), with specific complaints of muscle weakness, coldness of extremities, and dizziness occurring more frequently with methysergide [1].

Efficacy vs. Lisuride
Head-to-head
51% vs 53% ≥50% attack reduction
Non-significant endpoint difference
Reported comparable endpoint response
Tolerability endpoint context differs (39% vs 17% discontinuation)
migraine prophylaxis lisuride tolerability comparative efficacy

Comparable Attack Reduction vs. Flunarizine

In a six-month comparative trial (one month pretreatment, five months therapy) involving 104 migraine patients (53 flunarizine, 51 methysergide), both treatment groups experienced a highly significant reduction in the number and duration of migraine attacks [1]. The two compounds demonstrated comparable efficacy on these primary endpoints. However, divergence was observed in attack intensity reduction and tolerability: patients treated with flunarizine achieved a significant reduction in attack intensity with very negligible side effects, whereas the methysergide group did not show significant intensity reduction [1].

Comparison vs. Flunarizine
Head-to-head
Comparable attack frequency/duration reduction
Attack intensity and side-effect profiles diverge
Reported comparable endpoint context
Tolerability endpoints may favor comparator
flunarizine calcium-channel blocker attack frequency attack duration

Fibrosis Risk and Third-Line Positioning

Chronic methysergide administration carries a well-documented risk of fibrotic complications, including retroperitoneal fibrosis and pleural and heart valve fibrosis, with an estimated incidence of approximately 1 in 5,000 treated patients [1]. This serious adverse effect is dose-related and generally recedes following treatment cessation, but its occurrence rate defines methysergide's restricted clinical positioning [2]. Fibrosis occurs in less than 1% of patients overall, yet this risk profile contrasts sharply with alternative prophylactic agents such as pizotifen, flunarizine, beta-blockers, and newer agents like topiramate, which are not associated with this specific fibrotic complication [3]. Consequently, methysergide is explicitly reserved for severe, refractory cases in which other migraine preventive drugs have proven ineffective [1].

Fibrosis Risk Profile
Class-level
1 in 5,000 reported fibrosis incidence
Defines research-use context; not for routine models
Data to verify; class-level safety inference
retroperitoneal fibrosis safety profile risk-benefit refractory migraine

5-HT2B Antagonism Selectivity and Safety Profile

Comparative receptor activity assessment indicates that methysergide's balanced antagonism at 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) receptors, combined with partial agonism at 5-HT1 subtypes, produces a favorable risk profile relative to other ergot derivatives . Antagonism at 5-HT2B and 5-HT2C is associated with migraine prevention efficacy, whereas agonism at 5-HT2A correlates with hallucinations and agonism at 5-HT2B with fibrotic effects [1]. The comparative assessment suggests that methysergide presents a smaller relative risk for hallucinogenic and fibrotic effects compared to other agents within the ergot alkaloid class sharing this receptor pharmacology [1].

5-HT2B/C Selectivity
Class-level
Antagonist at 5-HT2B (pKi 8.0–9.4)/2C (8.6–9.1); partial agonist 5-HT1A
Receptor profile may inform model selection
Source-specific review; class-level inference
5-HT2B receptor receptor selectivity fibrosis mechanism hallucinogenic risk

Methysergide Research and Procurement Applications


5-HT2B Antagonism Tool for Experimental Pharmacology

For in vitro and in vivo research applications requiring potent, non-selective 5-HT2 receptor antagonism with particular emphasis on 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) blockade, methysergide maleate serves as a validated pharmacological tool compound [1]. Its insurmountable antagonist properties at 5-HT2B receptors [2] differentiate it from reversible competitive antagonists and make it suitable for experimental paradigms examining sustained receptor occupancy effects. Researchers investigating serotonin-mediated vascular responses, platelet aggregation pathways, or CNS serotonergic signaling should consider methysergide as the reference standard 5-HT2 antagonist based on its extensively characterized receptor binding profile (Ki = 2.69 nM at 5-HT2A; KD = 1.26 nM at 5-HT2C) [2].

Third-Line Migraine Prophylaxis for Refractory Cases

Clinical evidence from direct comparative trials establishes methysergide's superior efficacy relative to pizotifen, with 20% complete headache remission versus 10% for the comparator [1], and comparable efficacy to both lisuride (51% vs 53% achieving ≥50% attack reduction) [2] and flunarizine in reducing attack frequency and duration [3]. This efficacy profile, combined with the documented fibrosis risk (1 in 5,000 treated patients) [4], precisely defines methysergide's evidence-based clinical positioning: reserved for severe, refractory migraine cases where first- and second-line prophylactic options (beta-blockers, anticonvulsants, tricyclic antidepressants, calcium-channel blockers) have failed to provide adequate symptom control. Procurement for this application should be limited to specialized headache centers managing treatment-resistant patient cohorts requiring close monitoring for fibrotic complications.

Prodrug PK/PD Modeling: Methylergometrine Formation

Methysergide maleate presents a distinctive research opportunity for studying prodrug pharmacology, characterized by extensive first-pass hepatic conversion to methylergometrine (systemic availability of parent compound only 13%) [1]. The active metabolite exhibits 40-fold greater 5-HT antagonistic potency than the parent compound in isolated human vascular tissue [2] and demonstrates a significantly extended elimination half-life (223±43 min vs 62.0±8.3 min for methysergide) [3]. With AUC for methylergometrine exceeding that of methysergide by more than 10-fold following oral administration [3], this compound pair serves as an experimentally tractable system for modeling delayed-onset therapeutic effects, active metabolite accumulation, and the pharmacokinetic-pharmacodynamic disconnect inherent to prodrug therapeutic strategies. Investigators conducting drug metabolism or clinical pharmacology studies may utilize methysergide-methylergometrine as a reference prodrug-active metabolite system with well-characterized human PK parameters.

Efficacy Benchmark for Novel Migraine Preventives

As the first effective migraine prophylactic agent [1] with extensive comparative trial data against multiple classes of preventive medications, methysergide maleate serves as a historical efficacy benchmark for evaluating novel migraine prophylactic candidates. Head-to-head data demonstrate comparable efficacy to calcium-channel blockers (flunarizine) for attack frequency/duration reduction [2], equivalent response rates to lisuride hydrogen maleate (51% vs 53% achieving ≥50% attack reduction) [3], and superior complete remission rates compared to pizotifen (20% vs 10%) [4]. Researchers developing next-generation migraine preventive therapies may reference these established comparative efficacy data to contextualize the performance of investigational agents against this extensively studied, high-efficacy comparator. The compound's well-documented safety limitations (fibrosis risk of 1:5,000) [5] additionally provide a benchmark risk profile against which improved safety margins of novel agents may be assessed.

Application
Selection Property
Validation Focus
5-HT2 receptor pharmacology studies
Reported 5-HT2B/C binding profile
Receptor occupancy and signaling endpoints
Refractory migraine endpoint research
Reported comparative endpoint response
Model-specific endpoint review
Prodrug PK/PD modeling
Metabolite-dependent pharmacology
PK/PD disconnect in tissue assays
Efficacy benchmarking for novel preventives
Historical endpoint response data
Comparator response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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